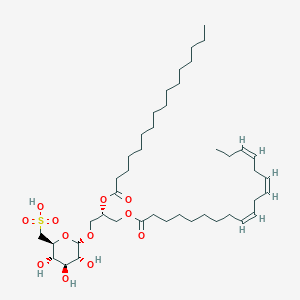
1-O-(6-磺基-6-脱氧-α-D-吡喃葡萄糖基)-2-O-棕榈酰-3-O-α-亚麻酰-D-甘油
描述
The compound “1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol” is a type of glycerolipid. Glycerolipids are a type of lipid that contain a glycerol backbone with fatty acids attached through ester linkages .
Molecular Structure Analysis
The molecular structure of this compound would include a glycerol backbone, two fatty acid chains (one palmitoyl and one alpha-linolenoyl), and a 6-sulfo-6-deoxy-alpha-D-glucopyranosyl group . The exact 3D structure would depend on the stereochemistry of the glycerol backbone and the conformation of the fatty acid chains .Chemical Reactions Analysis
As a glycerolipid, this compound could undergo various chemical reactions. For example, it could be hydrolyzed by lipases to release the fatty acids and glycerol . It could also undergo oxidation reactions, particularly at the double bonds in the alpha-linolenoyl chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be insoluble in water due to the hydrophobic fatty acid chains, but soluble in organic solvents . Its melting point and boiling point would depend on the length and saturation of the fatty acid chains .科学研究应用
1. Ubiquitous Presence in Photosynthetically Active Organisms SQDG is a glycolipid that is ubiquitously found in photosynthetically active organisms . This wide presence in nature indicates its fundamental role in the process of photosynthesis.
Biological Activities
SQDG has attracted much attention in recent years due to its biological activities . While the specifics of these activities are not detailed in the source, it suggests that SQDG may have multiple roles in biological systems.
3. Role in Vegan and Functional Foods The increasing demand for vegan and functional foods has led to a growing interest in micronutrients such as sulfolipids, including SQDG . This suggests that SQDG could have potential applications in the development of new food products.
Role in Maintaining Phosphate Homeostasis
Glycolipids like SQDG can replace phospholipids in maintaining phosphate (Pi) homeostasis in plants which are undergoing Pi starvation . This indicates that SQDG could be crucial for plant survival under nutrient-limited conditions.
Role in Sulfoglycolysis
The sulfolipid SQDG and its headgroup, the sulfosugar sulfoquinovose (SQ), are estimated to harbor up to half of all organosulfur in the biosphere . SQ is liberated from SQDG and related glycosides by the action of sulfoquinovosidases (SQases) . This suggests that SQDG plays a significant role in the biogeochemical sulfur cycle and understanding the molecular basis of sulfoglycolysis.
Role in Synthesis of Derivatives
The method opens possibilities for the preparation of a diverse range of interesting derivatives with different saturated and unsaturated fatty acids . This suggests that SQDG could be a valuable starting material for the synthesis of various chemical compounds.
作用机制
Target of Action
SQDG, also known as HY-143692, is a type of glycolipid . Its primary targets are the structural lipids in Lipid Nanoparticle (LNP) formulations . LNPs are used as delivery systems for various therapeutic agents, including small molecules, proteins, and nucleic acids .
Mode of Action
SQDG interacts with its targets by integrating into the lipid bilayer of LNPs . This interaction influences the structural properties of the LNPs, which can affect the delivery efficiency of the encapsulated therapeutic agents .
Biochemical Pathways
It is known that the incorporation of sqdg into lnps can influence the physicochemical properties of the nanoparticles, such as their size, charge, and stability . These changes can impact the biodistribution and cellular uptake of the LNPs, thereby affecting the delivery of the encapsulated therapeutic agents .
Pharmacokinetics
LNPs are typically designed to have long circulation times and to accumulate in specific tissues or cells, which can be influenced by the properties of the incorporated lipids, including SQDG .
Result of Action
The incorporation of SQDG into LNPs can enhance the delivery efficiency of the encapsulated therapeutic agents . This can result in improved therapeutic outcomes, depending on the nature of the agent and the target cells or tissues .
Action Environment
The action of SQDG can be influenced by various environmental factors. For instance, the efficiency of SQDG incorporation into LNPs and the stability of the resulting nanoparticles can be affected by factors such as temperature and pH . Additionally, the presence of other biomolecules in the biological environment can influence the interaction of SQDG-containing LNPs with cells and tissues .
安全和危害
未来方向
属性
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHARQGLYKGAHR-XBZAAVCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H76O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



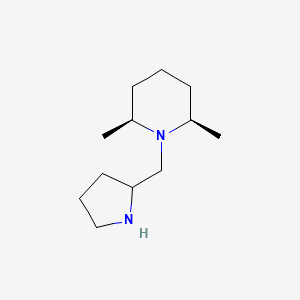
![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)



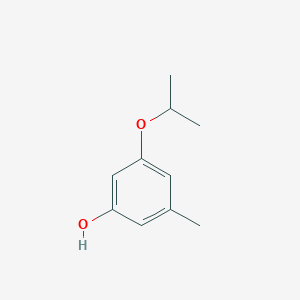
![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)
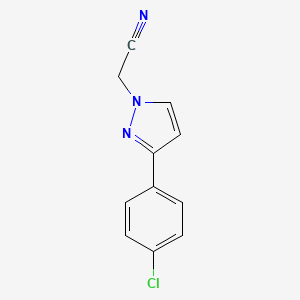


![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)
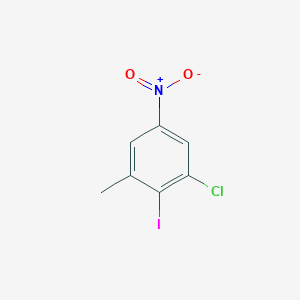
![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)
